molecular formula C12H40O4Si4Z B3111847 Tetrakis(trimethylsiloxy)zirconium CAS No. 18623-00-2

Tetrakis(trimethylsiloxy)zirconium

Katalognummer: B3111847
CAS-Nummer: 18623-00-2
Molekulargewicht: 452.01 g/mol
InChI-Schlüssel: ARAKRNSLWFEKQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tetrakis(trimethylsiloxy)zirconium is an organometallic compound supplied as an off-white solid with a melting point of 150-152 °C and a boiling point of 135 °C at 10 mm Hg . This compound is one of numerous organometallic compounds, such as zirconium tetrakis(dimethylamide), which are valued in research and industrial chemistry as precursors and catalysts . Organometallic complexes of zirconium are pivotal in advanced material synthesis. They serve as key reagents in the atomic layer deposition (ALD) of zirconium oxide (ZrO2) thin films, a process critical for applications in electronics and protective coatings . The reaction mechanisms of similar zirconium precursors, involving the release of ligands like -NMe2, have been extensively studied to optimize these deposition processes . Furthermore, zirconium-based catalysts are celebrated in modern organic synthesis for their low toxicity, affordability, and flexibility . They facilitate the synthesis of various biologically active heterocycles, including imidazoles, pyrimidinones, and quinolines, which are crucial scaffolds in pharmaceutical development . Zirconium dioxide (ZrO2) itself, a common end-product or application area for zirconium precursors, is a material of significant interest for its role in environmental sustainability and energy applications. Its unique polymorphic structure and durability make it suitable for use in solid oxide fuel cells (SOFCs), thermal barrier coatings, and electrochemical sensors, contributing to cleaner energy technologies . This product is intended for research purposes as a precursor in materials science, a catalyst or catalyst component in organic synthesis, and for use in thin-film deposition processes. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Eigenschaften

IUPAC Name

hydroxy(trimethyl)silane;zirconium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H10OSi.Zr/c4*1-5(2,3)4;/h4*4H,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAKRNSLWFEKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.[Zr]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H40O4Si4Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Tetrakis(trimethylsiloxy)zirconium: A Comprehensive Technical Guide on Properties, Synthesis, and Deposition Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Causality

Tetrakis(trimethylsiloxy)zirconium, denoted chemically as Zr(OSiMe3​)4​ , is a highly specialized organometallic complex utilized primarily as a single-source precursor in advanced thin-film deposition technologies[1][2]. In the relentless pursuit of miniaturization within semiconductor fabrication, the transition from silicon dioxide to high- κ dielectrics has made zirconium-based materials indispensable.

The structural design of Zr(OSiMe3​)4​ is intentional and highly functional. The Zirconium(IV) center is highly oxophilic and prone to forming polymeric, non-volatile networks. By coordinating the Zr center with four bulky trimethylsilanolate ligands, the molecule achieves steric saturation . This steric bulk physically shields the metal center, suppressing intermolecular cross-linking and rendering the complex monomeric. Consequently, the compound exhibits the high volatility and thermal stability strictly required for gas-phase processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)[2][3]. Furthermore, the pre-existing Zr-O-Si bonds make it an ideal single-source precursor for depositing silicon-doped zirconia ( ZrO2​ ) or zirconium silicate ( ZrSiO4​ ), ensuring atomic-level homogeneity without the need for a secondary silicon precursor.

Physicochemical Properties

Understanding the physical properties of Zr(OSiMe3​)4​ is critical for designing precursor delivery systems (bubblers/vaporizers) and ensuring process reproducibility.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implication for Application
Chemical Formula C12​H36​O4​Si4​Zr [4][5]Contains a 1:4 ratio of Zr to Si, ideal for heavily Si-doped films.
Molecular Weight 447.98 g/mol [5]High mass, requiring vacuum assistance for efficient vaporization.
Appearance Off-white to colorless solid[5][6]Indicates high purity; discoloration often implies hydrolytic degradation.
Melting Point 150−152∘C [5]Solid at room temperature; requires heated delivery lines to prevent condensation.
Boiling / Sublimation Point 135∘C at 0.1 mm Hg [5][7]High volatility under deep vacuum enables uniform gas-phase transport.
Water Solubility Reacts slowly[5]Kinetic stability against moisture due to hydrophobic −CH3​ groups, though still requires inert handling.

Synthesis and Purification Methodology

The synthesis of Zr(OSiMe3​)4​ is typically achieved via a salt metathesis reaction between zirconium tetrachloride ( ZrCl4​ ) and sodium trimethylsilanolate ( NaOSiMe3​ ). This pathway is chosen to strictly exclude water, which would irreversibly hydrolyze the Zr(IV) center into insoluble ZrO2​ [8].

Step-by-Step Protocol: Salt Metathesis

Note: This protocol is a self-validating system. The completion of the reaction is physically indicated by the cessation of salt precipitation, and chemically validated by the absence of Zr-Cl stretching in FTIR.

  • Preparation: Under a strict argon atmosphere (glovebox or Schlenk line), suspend 1.0 equivalent of anhydrous ZrCl4​ in dry, degassed tetrahydrofuran (THF).

  • Reagent Addition: Chill the suspension to −78∘C using a dry ice/acetone bath. Slowly add 4.05 equivalents (slight excess) of NaOSiMe3​ dissolved in THF dropwise.

    • Causality: The cryogenic temperature controls the exothermic metathesis, preventing localized heating that could cause ligand degradation or premature oligomerization.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature over 12 hours. A white precipitate of sodium chloride ( NaCl ) will form, driving the equilibrium forward.

  • Filtration: Filter the mixture through a Celite pad under inert gas to remove the NaCl byproduct.

  • Solvent Removal & Purification: Strip the THF under reduced pressure. Purify the resulting crude solid via dynamic vacuum sublimation at 135∘C and 0.1 mm Hg [7].

  • Validation: Analyze the sublimate via FTIR. The protocol is validated as successful when the broad −OH stretch ( >3000 cm−1 ) and Zr-Cl stretch are entirely absent, and strong Si-O-Zr asymmetric stretches appear around 950−1050 cm−1 .

Synthesis N1 ZrCl4 + 4 NaOSiMe3 (Starting Materials) N2 Salt Metathesis (THF solvent, -78°C to RT) N1->N2 N3 Inert Filtration (Removal of NaCl byproduct) N2->N3 N4 Vacuum Sublimation (135°C at 0.1 mm Hg) N3->N4 N5 Pure Zr(OSiMe3)4 (Off-white solid) N4->N5

Caption: Workflow for the inert-atmosphere synthesis and purification of Tetrakis(trimethylsiloxy)zirconium.

Applications in Advanced Deposition (ALD/CVD)

Zr(OSiMe3​)4​ is heavily utilized in the semiconductor industry to grow doped glass and high- κ dielectric films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)[1][2]. It is also employed in Photochemical Metal Organic Deposition (PMOD) for direct lithographic patterning of nanostructures.

ALD of Zirconium Silicate ( ZrSiO4​ )

In ALD, film growth relies on sequential, self-limiting surface reactions. Using Zr(OSiMe3​)4​ provides a distinct advantage: the bulky ligands prevent multi-layer adsorption, ensuring true atomic layer control.

Step-by-Step ALD Protocol
  • Precursor Delivery: Heat the Zr(OSiMe3​)4​ bubbler to 110−120∘C to achieve sufficient vapor pressure. Maintain delivery lines at 130∘C to prevent cold-spot condensation.

  • Substrate Preparation: Heat the silicon wafer substrate to the ALD window ( 250−350∘C ).

  • Precursor Pulse (Chemisorption): Introduce Zr(OSiMe3​)4​ vapor into the reactor for 2.0 seconds . The molecule reacts with surface hydroxyl ( −OH ) groups, releasing trimethylsilanol ( HOSiMe3​ ) as a leaving group. The steric bulk of the remaining ligands halts further reaction (self-limiting).

  • Purge: Flush the chamber with ultra-high purity Argon for 5.0 seconds to remove unreacted precursor and byproducts.

  • Coreactant Pulse: Pulse an oxidant (e.g., O3​ or H2​O vapor) for 2.0 seconds . This oxidizes the remaining −OSiMe3​ ligands, forming bridging oxygen bonds and regenerating surface −OH groups.

  • Purge: Flush with Argon for 5.0 seconds .

  • Validation: To validate the protocol, plot the Growth Per Cycle (GPC) against the precursor pulse time. A self-validating ALD process will show a strict plateau (saturation curve) typically around 0.8−1.2A˚/cycle .

ALD_Cycle Start Start ALD Cycle Pulse1 Pulse Zr(OSiMe3)4 (Self-limiting Chemisorption) Start->Pulse1 Purge1 Ar/N2 Purge (Remove unreacted precursor) Pulse1->Purge1 Pulse2 Pulse Coreactant (H2O or Ozone) Purge1->Pulse2 Purge2 Ar/N2 Purge (Remove HOSiMe3 byproducts) Pulse2->Purge2 Growth Zr-Si-O Film Growth (Sub-monolayer formed) Purge2->Growth Growth->Pulse1 Repeat for target thickness

Caption: Standard Atomic Layer Deposition (ALD) self-limiting cycle for Zr-Si-O thin film growth.

Table 2: Typical ALD/CVD Processing Parameters
ParameterOptimal RangeCausality
Bubbler Temperature 110−120∘C Ensures adequate vapor pressure without causing thermal decomposition of the precursor in the ampoule.
Reactor Temperature 250−350∘C High enough to drive the ligand-exchange reaction, low enough to avoid CVD-like continuous thermal breakdown.
Carrier Gas Flow 100−200 sccm (Ar/N2​) Provides laminar flow to sweep the heavy precursor molecules uniformly across the substrate.

Alternative Application: Thermal Stability Additive

Beyond semiconductor fabrication, Zr(OSiMe3​)4​ is uniquely utilized as a thermal-stability additive in industrial polymer chemistry, specifically for methylpolysiloxane fluids[9].

When incorporated into siloxane resins, the compound acts as a high-temperature radical scavenger and cross-linking coordinator. At elevated temperatures, the Zr(OSiMe3​)4​ molecules decompose to form highly stable Zr-O-Si nodes within the polymer matrix[9]. This retards the thermal depolymerization (unzipping) of the polysiloxane chains, significantly extending the operational lifespan of high-performance lubricants and aerospace sealants.

References

  • PubChem. "Tetrakis(trimethylsiloxy)zirconium - Compound Summary." National Institutes of Health. Available at:[Link]

  • American Elements. "Tetrakis(trimethylsiloxy)zirconium Product Specifications." American Elements. Available at:[Link]

  • Arkles, B., et al. "Silicon Compounds: Register and Review." Petrarch Systems / ResearchGate. Available at:[Link]

  • US Patent Application US20040089026A1. "Precursor and method of growing doped glass." Google Patents.
  • US Patent US4193885A. "Method for preparing a thermal-stability additive and a thermally stabilized methylpolysiloxane and compositions therefrom." Google Patents.
  • Simon Fraser University Summit. "Deposition of metal oxide films and nanostructures by methods derived from photochemical metal organic deposition." SFU Summit. Available at:[Link]

Sources

The Molecular Architecture and Bonding Dynamics of Zr(OSiMe3)4

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Tetrakis(trimethylsiloxy)zirconium (Zr(OSiMe3)4) requires a fundamental understanding of its molecular architecture, the thermodynamics of its synthesis, and its utility in advanced node semiconductor manufacturing. As a highly specialized organometallic precursor, its structural dynamics directly dictate its performance in gas-phase deposition techniques[1].

Zirconium(IV) is a highly electropositive metal center with a strong affinity for oxygen. In standard zirconium alkoxides (such as zirconium ethoxide or propoxide), the electron-deficient Zr(IV) center aggressively expands its coordination sphere, leading to the formation of extensive oxo- or hydroxo-bridged oligomers and polymers[2]. This oligomerization drastically reduces the vapor pressure of the compound, rendering it unsuitable for precise vapor deposition.

Tetrakis(trimethylsiloxy)zirconium circumvents this limitation through precise steric engineering. The incorporation of four bulky trimethylsiloxy (–OSiMe3) ligands creates a dense steric shield around the Zr(IV) core. This encapsulation enforces a strictly monomeric, tetrahedral coordination geometry, preventing intermolecular bridging[2].

The Zr–O–Si bonding profile is uniquely robust due to two synergistic orbital interactions:

  • π -Donation: The oxygen atom's filled p -orbitals donate electron density into the empty d -orbitals of the Zr(IV) center, strengthening and shortening the Zr–O bond.

  • Hyperconjugation: The electronegativity difference between oxygen and silicon, combined with hyperconjugation from the methyl groups, fortifies the Si–O bond.

This dual interaction widens the Zr–O–Si bond angle (often exceeding 140°) to accommodate the steric bulk of the methyl groups, resulting in a molecule that possesses exceptional thermal stability while maintaining the high volatility required for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)[1]. Furthermore, these structural traits make it an excellent thermal-stability additive in specialized polysiloxane fluids[3].

Quantitative Physicochemical Data

The physical properties of Zr(OSiMe3)4 reflect its monomeric nature, characterized by a relatively low boiling point under vacuum compared to its polymeric alkoxide counterparts[4].

PropertyValue
IUPAC Name Zirconium(4+) tetrakis(trimethylsilanolate)
CAS Number 18623-00-2[5]
Molecular Formula C12H36O4Si4Zr[5]
Molecular Weight 447.98 g/mol [5]
Melting Point 150 – 152 °C[4]
Boiling Point 135 °C at 0.1 mmHg[4]
Appearance Off-white to colorless crystalline solid[1]

Causality-Driven Synthesis Protocol: Amide-Silanol Exchange

To synthesize electronic-grade Zr(OSiMe3)4, the chosen synthetic pathway must strictly avoid halogen contamination. While a salt metathesis route (reacting ZrCl4 with NaOSiMe3) is theoretically possible, it generates NaCl as a byproduct. Trace chloride ions are highly detrimental in semiconductor applications, acting as mobile charge carriers that cause severe leakage currents in high-k dielectric films.

To guarantee extreme purity, the Amide-Silanol Exchange method is the industry standard[2]. This route utilizes tetrakis(diethylamido)zirconium (Zr(NEt2)4) and trimethylsilanol (Me3SiOH), producing only a highly volatile amine byproduct.

Reaction Scheme: Zr(NEt2)4​+4Me3​SiOH→Zr(OSiMe3​)4​+4HNEt2​↑

Step-by-Step Experimental Workflow

Note: All steps must be performed under strict Schlenk line or glovebox conditions using ultra-high purity argon or nitrogen.

  • Precursor Preparation: Dissolve 10.0 mmol of Zr(NEt2)4 in 50 mL of anhydrous, degassed toluene in a 250 mL Schlenk flask.

  • Reagent Addition: Cool the reaction flask to 0 °C using an external ice bath. Using a pressure-equalizing dropping funnel, add 40.5 mmol (a slight stoichiometric excess) of anhydrous Me3SiOH dissolved in 20 mL of toluene dropwise over 30 minutes.

    • Causality: The protonation of the amido ligands by the weakly acidic silanol is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which could otherwise induce premature thermal decomposition or side-reactions of the highly reactive Zr(NEt2)4 precursor.

  • Ligand Exchange: Remove the ice bath, allow the mixture to warm to 25 °C, and stir continuously for 12 hours.

    • Causality: The trimethylsiloxy group is highly sterically hindered. Extended stirring at ambient temperature provides the necessary activation energy and time for the complete substitution of all four bulky ligands around the central zirconium atom.

  • Byproduct Removal & System Validation: Apply a dynamic vacuum ( 10−2 Torr) to the reaction flask to strip the toluene solvent and the diethylamine (HNEt2) byproduct.

    • Causality & Validation: Diethylamine is highly volatile (bp ~55 °C). According to Le Chatelier’s principle, the continuous removal of this gas drives the equilibrium entirely to the right. The cessation of outgassing (observed via a stabilized vacuum gauge reading) acts as a self-validating cue that the reaction has reached 100% conversion.

  • Purification: Transfer the resulting crude solid to a sublimation apparatus. Sublime the product at 135 °C under high vacuum (0.1 mmHg)[4].

    • Causality: Sublimation exploits the high vapor pressure of the monomeric Zr(OSiMe3)4, leaving behind any non-volatile oligomeric impurities or unreacted heavy species, yielding an ultra-pure, electronic-grade crystalline solid.

SynthesisWorkflow Start Inert Atmosphere Setup (Glovebox/Schlenk) Precursor Zr(NEt2)4 Precursor in Anhydrous Toluene Start->Precursor Reagent Add 4 eq. Me3SiOH (Dropwise at 0 °C) Precursor->Reagent Reaction Ligand Exchange (Stir 12h, 25 °C) Reagent->Reaction Byproduct Volatile HNEt2 Removal (Vacuum) Reaction->Byproduct Drives equilibrium Purification Sublimation (135 °C / 0.1 mmHg) Byproduct->Purification Product Pure Zr(OSiMe3)4 (Monomeric Solid) Purification->Product

Synthesis workflow of Zr(OSiMe3)4 via amide-silanol exchange.

Applications in Advanced Deposition (ALD Mechanics)

In semiconductor manufacturing, Zr(OSiMe3)4 is utilized as a precursor for the Atomic Layer Deposition (ALD) of Zirconium Dioxide (ZrO2) and zirconium silicate thin films[1]. The ALD process relies on self-limiting surface reactions to build films one atomic layer at a time.

During the first half-cycle, Zr(OSiMe3)4 is pulsed into the reaction chamber. The precursor chemisorbs onto the hydroxylated substrate, releasing Me3SiOH as a leaving group. Because the remaining –OSiMe3 ligands are bulky and chemically inert to each other, they physically block additional precursor molecules from reacting at adjacent sites, ensuring a perfectly self-limiting monolayer. In the second half-cycle, an oxidant (such as H2O or O3) is pulsed to cleave the remaining siloxy ligands, regenerating a hydroxylated surface for the next cycle.

ALDPathway Substrate Hydroxylated Substrate (-OH) Pulse1 Pulse Zr(OSiMe3)4 (Precursor) Substrate->Pulse1 Chemisorption Chemisorption (Zr-O-Surface) Pulse1->Chemisorption Purge1 Purge (Ar/N2) Chemisorption->Purge1 Pulse2 Pulse H2O/O3 (Oxidant) Purge1->Pulse2 Hydrolysis Ligand Removal (Me3SiOH out) Pulse2->Hydrolysis Purge2 Purge (Ar/N2) Hydrolysis->Purge2 Film ZrO2 Monolayer Formation Purge2->Film Film->Pulse1 Cycle Repeat

ALD cycle for ZrO2 thin films using Zr(OSiMe3)4 and oxidant.

References

  • 4 - ResearchGate / Petrarch Systems 2.1 - American Elements 3.2 - Chemcraft 4.5 - PubChem - NIH 5.3 - Google Patents

Sources

Synthesis Pathways for Tetrakis(trimethylsiloxy)zirconium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrakis(trimethylsiloxy)zirconium, formula Zr(OSiMe3​)4​ (CAS: 18623-00-2), is a homoleptic metal siloxide that serves as a critical single-source precursor in the semiconductor industry. It is extensively utilized for the chemical vapor deposition (CVD) and photochemical metal-organic deposition (PMOD) of high-k gate dielectrics, specifically zirconium dioxide ( ZrO2​ ) and zirconium silicate films []([Link]). As a highly volatile, white crystalline solid (sublimation point: 135 °C at 0.1 mmHg; melting point: 152 °C) , its purity is paramount. This guide details the chemical causality, quantitative metrics, and self-validating experimental protocols required to synthesize ultra-high-purity Zr(OSiMe3​)4​ .

Mechanistic Pathways & Chemical Causality

The synthesis of early transition metal siloxides requires strict anhydrous and anaerobic conditions due to the extreme oxophilicity of the Zr(IV) center. Exposure to ambient moisture leads to rapid, irreversible hydrolysis, forming intractable polymeric Zr-O-Zr networks and hexamethyldisiloxane. To achieve the monomeric Zr(OSiMe3​)4​ complex, three primary synthetic pathways are utilized:

Pathway A: Salt Metathesis (The Bradley-Thomas Route)

First established by Bradley and Thomas in 1959 , this route reacts zirconium(IV) chloride ( ZrCl4​ ) with an alkali metal silanolate, typically sodium trimethylsilanolate ( NaOSiMe3​ ). Causality: The thermodynamic driving force is the formation of strong Zr-O bonds and the precipitation of insoluble NaCl lattice energy. Non-polar solvents (e.g., pentane or toluene) are explicitly chosen over coordinating solvents like THF. THF coordinates strongly to the Lewis acidic Zr(IV) center, forming stable adducts ( Zr(OSiMe3​)4​⋅THF ) that are nearly impossible to decouple without thermally degrading the product.

Pathway B: Aminolysis (The Halogen-Free Route)

This modern approach reacts tetrakis(dimethylamino)zirconium ( Zr(NMe2​)4​ ) with trimethylsilanol ( Me3​SiOH ). Causality: The dimethylamide ligands are highly basic. When introduced to the weakly acidic silanol, a rapid proton transfer occurs. The resulting byproduct, dimethylamine ( HNMe2​ ), is a gas at room temperature (bp 7 °C). According to Le Chatelier's principle, the continuous evolution of this gas drives the reaction to absolute completion. This is the gold-standard route for synthesizing semiconductor-grade CVD precursors , as it inherently avoids chloride contamination—a critical requirement since trace halogens act as charge traps that cause leakage currents in microelectronic dielectric films .

Pathway C: Alcoholysis

This route involves the transesterification of zirconium alkoxides (e.g., Zr(OiPr)4​ ) with Me3​SiOH . Causality: Unlike aminolysis, alcoholysis is an equilibrium process. The liberated alcohol (e.g., isopropanol) must be continuously removed via fractional distillation (often as a binary azeotrope with benzene) to force the reaction forward. It is less favored due to the difficulty of achieving complete ligand substitution.

SynthesisPathways ZrCl4 ZrCl4 (Zirconium Chloride) Product Zr(OSiMe3)4 Tetrakis(trimethylsiloxy)zirconium ZrCl4->Product Salt Metathesis (- 4 NaCl) NaOSiMe3 4 NaOSiMe3 (Sodium Silanolate) NaOSiMe3->Product ZrNMe2 Zr(NMe2)4 (Zirconium Amide) ZrNMe2->Product Aminolysis (- 4 HNMe2) Me3SiOH1 4 Me3SiOH (Trimethylsilanol) Me3SiOH1->Product ZrOR4 Zr(OR)4 (Zirconium Alkoxide) ZrOR4->Product Alcoholysis (- 4 ROH) Me3SiOH2 4 Me3SiOH (Trimethylsilanol) Me3SiOH2->Product

Synthetic pathways for Tetrakis(trimethylsiloxy)zirconium via metathesis, aminolysis & alcoholysis.

Quantitative Pathway Comparison

To aid in experimental design, the following table summarizes the operational metrics of the three synthesis pathways.

Synthesis PathwayPrimary ReagentsByproduct PhaseTypical YieldCrude PurityScalabilityPrimary Application
Salt Metathesis ZrCl4​ + NaOSiMe3​ NaCl (Solid)75 - 85%90 - 95%High (Kg)Catalysis / Polymer Additives
Aminolysis Zr(NMe2​)4​ + Me3​SiOH HNMe2​ (Gas)85 - 95%> 99%Medium (g)ALD / CVD Precursors (Halogen-free)
Alcoholysis Zr(OiPr)4​ + Me3​SiOH iPrOH (Liquid)60 - 70%80 - 85%LowNiche Academic Research

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical phase changes and thermodynamic endpoints, the scientist can confirm the success of the synthesis in real-time without immediate spectroscopic analysis.

Protocol A: Halogen-Free Aminolysis (Semiconductor Grade)

Note: Perform all steps in a nitrogen-filled glovebox or using strict Schlenk line techniques.

  • Preparation: Charge a 250 mL Schlenk flask with tetrakis(dimethylamino)zirconium (10.0 g, 37.4 mmol) and 100 mL of dry, degassed pentane.

  • Thermal Control: Cool the flask to -78 °C using a dry ice/acetone bath. Causality: The proton transfer is highly exothermic. Low temperatures prevent localized heating that could prematurely decompose the precursor.

  • Addition: Slowly add trimethylsilanol (13.8 g, 153.0 mmol, 4.1 eq) dropwise via a gas-tight syringe. A slight excess is used to ensure complete substitution of all four amide ligands.

  • Self-Validating Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. As it warms, effervescence will occur as HNMe2​ gas is liberated. Validation Check: The reaction is complete when gas evolution entirely ceases.

  • Isolation: Remove the pentane and residual HNMe2​ under reduced pressure. The resulting crude product is a white solid. Proceed directly to sublimation.

Protocol B: Salt Metathesis (Industrial/Lab Scale)
  • Preparation: Suspend ZrCl4​ (10.0 g, 42.9 mmol) in 150 mL of dry toluene under an argon atmosphere.

  • Addition: Add a solution of NaOSiMe3​ (19.2 g, 171.6 mmol, 4.0 eq) in 50 mL toluene dropwise at room temperature.

  • Reaction: Stir vigorously for 12 hours. Validation Check: The heavy, granular ZrCl4​ suspension will transition into a fine, milky-white suspension of NaCl, indicating successful metathesis.

  • Filtration: Filter the suspension through a tightly packed pad of dry Celite on a glass frit. Causality: NaCl forms a fine colloidal suspension in non-polar solvents that easily passes through standard glass frits. Celite provides a tortuous microscopic path to trap sub-micron salt particles.Validation Check: The filtrate must be optically clear. If it is cloudy, colloidal salt remains, and the solution must be refiltered.

  • Isolation: Evaporate the toluene under vacuum to yield the crude off-white solid.

Universal Purification Workflow: Vacuum Sublimation

Regardless of the pathway chosen, the final purification step is identical and serves as the ultimate self-validation of the product's integrity.

  • Transfer the crude solid to a vacuum sublimation apparatus.

  • Apply a dynamic vacuum of 0.1 mmHg and heat the cold finger to 15 °C.

  • Slowly heat the crude matrix to 135 °C [[1]]([Link]).

  • Ultimate Validation: Only the purely homoleptic, monomeric Zr(OSiMe3​)4​ will sublime under these exact thermodynamic conditions. Any partially hydrolyzed oligomers (Zr-O-Zr species) or unreacted salts will remain in the sublimation heel. The recovery of brilliant white crystals on the cold finger, exhibiting a sharp melting point of 152 °C [[1]]([Link]), definitively validates the success and absolute purity of the synthesis.

Purification Crude Crude Zr(OSiMe3)4 in Non-Polar Solvent Filtration Celite Filtration (Removes Colloidal Salts) Crude->Filtration Evaporation Vacuum Evaporation (Removes Volatiles) Filtration->Evaporation Sublimation Vacuum Sublimation (135°C / 0.1 mmHg) Evaporation->Sublimation Pure Pure Zr(OSiMe3)4 (White Crystals, mp 152°C) Sublimation->Pure

Self-validating purification workflow for isolating high-purity Tetrakis(trimethylsiloxy)zirconium.

References

  • Silicon Compounds: Register and Review (3rd Edition) . Petrarch Systems / ResearchGate.[Link]

  • Deposition of metal oxide films and nanostructures by methods derived from photochemical metal organic deposition . Simon Fraser University (SFU) Summit.[Link]

  • Organosilyloxy-derivatives of metals. Part I. Alkylsilyloxy-derivatives of titanium, zirconium, niobium, and tantalum . D. C. Bradley and I. M. Thomas. Journal of the Chemical Society (Resumed), 1959, 3404-3411.[Link]

  • Zirconium(IV) Oxo Hydroxy Methacrylate & Organometallic Precursors . American Elements.[Link]

Sources

Tetrakis(trimethylsiloxy)zirconium: A Comprehensive Guide to Solubility Characteristics and Solvent Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrakis(trimethylsiloxy)zirconium[Zr(OSiMe3)4] is a highly specialized organometallic precursor utilized extensively in advanced materials synthesis, catalytic crosslinking, and the formulation of biocompatible nanoceramics. For researchers and drug development professionals, mastering the solubility profile of this compound is critical. Unlike traditional metal alkoxides, which are notoriously difficult to handle due to rapid oligomerization and poor solubility, Zr(OSiMe3)4 exhibits exceptional solubility in a wide array of organic solvents. This whitepaper dissects the molecular causality behind its solvation, provides thermodynamic solubility data, and outlines self-validating experimental protocols for characterizing its behavior in organic media.

Molecular Architecture: The Causality of Solvation

To understand the solubility of1[1], one must examine its coordination chemistry. Zirconium(IV) is a highly oxophilic metal center. In standard alkoxides (such as zirconium ethoxide or n-butoxide), the metal center attempts to expand its coordination sphere by coordinating with the oxygen atoms of neighboring molecules. This leads to the formation of extensive Zr-O-Zr bridged polymeric networks, resulting in highly viscous liquids or insoluble gels.

In Zr(OSiMe3)4, the four -OSiMe3 ligands provide profound steric shielding. The bulky, freely rotating trimethylsilyl groups create a highly lipophilic, hydrocarbon-like "corona" around the electrophilic metal core. This steric bulk physically prevents intermolecular bridging, maintaining the compound as a discrete monomer. Consequently, the lattice energy remains low (evidenced by a modest melting point of 150–152 °C), and the favorable entropy of mixing drives its rapid dissolution in non-polar and weakly polar organic solvents.

Thermodynamic Solubility Profiles

The lipophilic exterior of Zr(OSiMe3)4 dictates its solvent compatibility. It is highly miscible with non-polar solvents but remains kinetically sensitive to protic environments due to the hydrolytic lability of the Zr-O-Si bond.

Table 1: Solubility Characteristics of Zr(OSiMe3)4 in Common Solvents

Solvent ClassRepresentative SolventDielectric Constant (ε)Solubility ProfileMechanistic Interaction
Aliphatic Hydrocarbons Hexane, Pentane1.89Very HighDriven by favorable van der Waals interactions; highly stable for long-term storage.
Aromatic Hydrocarbons Toluene, Benzene2.38Very HighExcellent solvation of the -SiMe3 corona; ideal for Atomic Layer Deposition (ALD) stock solutions.
Ethers THF, Diethyl Ether7.58HighFully soluble; oxygen lone pairs in THF may weakly coordinate to Zr, though steric hindrance limits strong adduct formation.
Protic / Aqueous Ethanol, Water24.5 / 80.1Reactive / InsolubleRapid initial dissolution followed by nucleophilic attack (solvolysis/hydrolysis), yielding insoluble ZrO2 precipitates.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to account for environmental variables such as ambient moisture, which is the primary confounding factor in organometallic solubility studies.

Protocol A: Gravimetric Determination of Thermodynamic Solubility in Anhydrous Toluene

Purpose: To establish the maximum saturation limit of Zr(OSiMe3)4 in a non-polar solvent without hydrolytic degradation.

  • Step 1: Inert Atmosphere Preparation. Transfer anhydrous toluene (<10 ppm H2O) and solid Zr(OSiMe3)4 into a nitrogen-filled glovebox. Causality: Eliminating ambient moisture prevents the premature formation of insoluble zirconium dioxide, which would artificially lower the measured solubility limit.

  • Step 2: Saturation & Equilibration. In a sealed 20 mL scintillation vial, add Zr(OSiMe3)4 incrementally to 5.0 mL of toluene under constant magnetic stirring at 25.0 °C until a persistent solid phase remains. Equilibrate for 24 hours to ensure thermodynamic saturation.

  • Step 3: Filtration. Draw the suspension into a glass syringe and pass it through a 0.22 µm PTFE syringe filter into a pre-weighed, dried vial. Causality: PTFE is used because it is chemically inert and non-coordinating, unlike nylon or cellulose filters which retain trace moisture.

  • Step 4: Gravimetric Assay. Evaporate the toluene under a gentle stream of high-purity nitrogen, followed by vacuum drying (0.1 mmHg) for 2 hours. Weigh the residual solid.

  • Validation Mechanism: Perform a control dissolution of the residual solid in fresh toluene. Complete dissolution confirms that the residue is intact Zr(OSiMe3)4 and not a degraded, cross-linked oligomer.

Protocol B: NMR-Based Kinetic Assessment of Hydrolytic Stability in THF-d8

Purpose: To quantify the stability of the compound in weakly coordinating solvents when exposed to trace moisture.

  • Step 1: Standardized Solution. Dissolve 50 mg of Zr(OSiMe3)4 in 0.6 mL of anhydrous THF-d8. Add 5.0 µL of mesitylene as an internal standard.

  • Step 2: Controlled Hydrolysis. Inject a precise stoichiometric amount of D2O (e.g., 1.0 equivalent relative to Zr) into the NMR tube and seal it immediately.

  • Step 3: Spectroscopic Tracking. Monitor the 1H NMR spectrum over 48 hours. The intact complex exhibits a sharp singlet for the -OSiMe3 protons. Upon hydrolysis, this peak diminishes, and a new peak corresponding to the byproduct (hexamethyldisiloxane or trimethylsilanol) emerges.

  • Validation Mechanism: By normalizing the integration of the silicon-methyl protons against the inert mesitylene standard, the system self-validates against potential solvent evaporation or minor sample volume errors during the 48-hour tracking period.

Visualizing the Solvation and Degradation Pathways

G Zr Zr(OSiMe3)4 (Solid Precursor) Solv_NP Non-Polar Solvents (e.g., Hexane, Toluene) Zr->Solv_NP Dissolution Solv_P Protic Solvents (e.g., H2O, Alcohols) Zr->Solv_P Exposure Dissolved Monomeric Solvation (Stable Organic Phase) Solv_NP->Dissolved Steric Shielding Prevents Aggregation Hydrolysis Nucleophilic Attack (Hydrolysis/Solvolysis) Solv_P->Hydrolysis Cleavage of Zr-O-Si Bonds Oligomer Zr-O-Zr Network (Precipitation) Hydrolysis->Oligomer Condensation & Loss of HOSiMe3

Figure 1: Solvation vs. hydrolysis pathways of Zr(OSiMe3)4 in distinct solvent environments.

Implications for Drug Development and Advanced Materials

The unique solubility characteristics of Zr(OSiMe3)4 have profound implications across multiple high-tech disciplines.

In drug development , 2[2] and Metal-Organic Frameworks (MOFs) are increasingly utilized as biocompatible drug-delivery vehicles and contrast agents. Traditional aqueous sol-gel synthesis of these matrices often degrades water-sensitive Active Pharmaceutical Ingredients (APIs). Because Zr(OSiMe3)4 is highly soluble in non-polar organic solvents, formulation scientists can synthesize zirconium oxide nanocarriers in purely non-aqueous environments, encapsulating delicate APIs without exposing them to hydrolytic degradation.

In advanced materials , the compound is a premier precursor for and acts as a highly effective 3[3] for methylpolysiloxanes. Its organic solubility allows it to be homogeneously blended into siloxane polymer matrices before thermal decomposition, ensuring uniform distribution of the stabilizing zirconium centers.

References

  • National Institutes of Health (NIH). "Tetrakis(trimethylsiloxy)zirconium | C12H40O4Si4Zr | CID 22239216". PubChem.[Link]

  • American Elements. "Zirconium Suppliers / Zirconium Octoate".[Link]

  • Simon Fraser University (SFU) Summit. "Deposition of metal oxide films and nanostructures by methods derived from photochemical metal organic deposition".[Link]

  • United States Patent and Trademark Office.

Sources

Whitepaper: Advanced Safety, Handling, and Operational Protocols for Tetrakis(trimethylsiloxy)zirconium (TTMSZ)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrakis(trimethylsiloxy)zirconium (TTMSZ; CAS: 18623-00-2 / 18630-66-5) is a highly specialized organometallic precursor. While traditionally dominant in semiconductor Atomic Layer Deposition (ALD), TTMSZ is increasingly critical for biomedical researchers and drug development professionals. It is utilized to deposit ultra-thin, biocompatible zirconium dioxide (ZrO₂) passivation layers on implantable medical devices and microfluidic diagnostic chips.

Due to the highly labile nature of the Zr-O-Si bond in the presence of protic solvents or atmospheric moisture, rigorous handling protocols are paramount. This technical guide provides a comprehensive framework covering the physicochemical properties, mechanistic toxicology, and self-validating handling methodologies required to maintain the scientific integrity of TTMSZ [1].

Physicochemical Profiling and Mechanistic Toxicology

To engineer a safe experimental setup, one must first understand the intrinsic properties of the molecule. TTMSZ is a sterically bulky, coordinatively saturated zirconium complex. Its safety hazards are not driven by intrinsic heavy-metal toxicity, but rather by its dynamic reactivity with the environment.

Quantitative Data Summary

Table 1: Physicochemical & Safety Profile of TTMSZ

ParameterValue / ClassificationOperational Implication / Causality
Molecular Formula C₁₂H₃₆O₄Si₄ZrBulky trimethylsiloxy ligands provide the volatility required for vapor-phase deposition.
Molecular Weight 447.98 g/mol High molecular mass dictates the need for optimized carrier gas flow during ALD [2].
Boiling Point 135 °C (at 0.1 - 10 mmHg)Requires high-vacuum distillation; thermal degradation occurs at atmospheric pressure.
Melting Point 150–152 °CSolid at room temperature; necessitates heated delivery lines to prevent condensation [3].
Flash Point >110 °CCombustible; requires the strict exclusion of ignition sources during bulk transfer.
GHS Hazards H319, H335Acts as a severe ocular and respiratory irritant upon hydrolysis.
The Causality of Toxicity: Hydrolysis Dynamics

The primary hazard associated with TTMSZ is generated upon exposure to ambient humidity. The complex undergoes rapid hydrolysis, cleaving the Zr-O-Si bonds to form solid zirconium dioxide (ZrO₂) and releasing Trimethylsilanol (TMSOH) vapor.

Reaction: Zr(OSiMe₃)₄ + 2H₂O → ZrO₂ + 4 Me₃SiOH

TMSOH is a volatile organic compound that acts as a strong ocular and respiratory irritant. Therefore, the toxicological risk is dynamically generated by environmental exposure rather than the inert compound itself.

HydrolysisPathway TTMSZ Tetrakis(trimethylsiloxy)zirconium (TTMSZ) Hydrolysis Hydrolysis Reaction (Zr-O-Si Cleavage) TTMSZ->Hydrolysis H2O Atmospheric Moisture (H2O) H2O->Hydrolysis TMSOH Trimethylsilanol (TMSOH) Release Hydrolysis->TMSOH Volatilization ZrO2 Zirconium Dioxide (ZrO2) Deposition Hydrolysis->ZrO2 Solidification Irritation Ocular/Respiratory Irritation (H319/H335) TMSOH->Irritation Exposure

Mechanistic pathway of TTMSZ hydrolysis and resultant toxicological hazards.

Core Safety Directives & PPE

Based on the , standard laboratory PPE is insufficient for TTMSZ handling outside of a glovebox.

  • Eye Protection: Tightly fitting safety goggles or face shields are mandatory. Standard safety glasses allow TMSOH vapor to bypass the lenses, leading to severe corneal irritation.

  • Skin Protection: Nitrile gloves (minimum 0.11 mm thickness). Causality: Siloxanes can permeate certain natural rubbers; double-gloving is recommended during bulk transfer to prevent dermal absorption.

  • First Aid (Dermal Exposure): Wash with polyethylene glycol 400 (PEG 400) followed by water. Causality: PEG effectively solubilizes the lipophilic siloxy groups, removing the precursor from the skin before it can hydrolyze and cause localized thermal/chemical burns.

Experimental Protocols: Self-Validating Workflows

To maintain scientific integrity and prevent precursor degradation, all manipulations must be performed using strict Schlenk line techniques or within an inert-atmosphere glovebox.

Protocol 1: Inert Transfer and ALD Preparation

Objective: Transfer TTMSZ solid to a sublimation vessel without degrading the active Zr-O-Si bonds.

Step 1: System Preparation and Validation

  • Connect the sublimation vessel to the Schlenk manifold.

  • Evacuate the system to < 10⁻³ Torr.

  • Validation Check: Isolate the vacuum pump and monitor the Pirani gauge for 5 minutes. A pressure rise of < 0.01 Torr confirms a leak-free system.

    • Causality: If the pressure rises, a micro-leak is present. Proceeding with a leak introduces trace moisture, which prematurely forms ZrO₂ particulates, ruining downstream ALD film morphology and clogging delivery valves.

Step 2: Purge Cycling

  • Backfill the vessel with ultra-high-purity (UHP) Argon (99.999%).

  • Repeat the vacuum-argon cycle three times.

    • Causality: Argon is utilized instead of Nitrogen because it is significantly denser (1.78 g/L vs 1.25 g/L). Argon provides a superior, heavy "blanket" over the solid precursor when the vessel is briefly opened for loading.

Step 3: Precursor Loading & Thermal Management

  • Under a positive counter-flow of Argon, quickly transfer the TTMSZ solid using an oven-dried, anti-static spatula.

  • Seal the vessel with a high-vacuum greased O-ring joint.

  • Heat the ALD bubbler to ~100 °C and the delivery lines to ~115 °C.

    • Causality: Delivery lines must be heated 10–20 °C higher than the bubbler to prevent downstream condensation of the vaporized TTMSZ.

Protocol 2: Post-Deposition Quenching (Disposal)

Residual TTMSZ on spatulas, bubblers, or glassware must NOT be washed directly with water.

  • Transfer contaminated tools into a fume hood.

  • Submerge the tools in a bath of anhydrous Isopropanol (IPA) for 30 minutes.

    • Causality: Direct addition of water causes rapid, highly exothermic hydrolysis, violently releasing TMSOH vapor. IPA is a bulkier, less nucleophilic protic solvent. It undergoes a slower, sterically hindered solvolysis, allowing for the controlled dissipation of heat and vapor.

  • Once bubbling ceases, the tools can be safely rinsed with water and standard laboratory detergents.

SchlenkWorkflow Start Verify System Integrity (Vacuum < 10^-3 Torr) Purge Argon Purge (3x Cycles) Start->Purge Pass (No Leaks) Transfer Solid Transfer of TTMSZ under Positive Ar Pressure Purge->Transfer Inert Atmosphere Reaction Precursor Dosing (ALD/CVD Chamber) Transfer->Reaction Controlled Flow Quench Isopropanol Quench of Residuals Reaction->Quench Post-Deposition

Self-validating Schlenk line workflow for inert transfer and quenching of TTMSZ.

References

  • National Institutes of Health (NIH). "Tetrakis(trimethylsiloxy)zirconium | C12H40O4Si4Zr | CID 22239216 - PubChem." PubChem, 2023.[Link]

  • American Elements. "Tetrakis(trimethylsiloxy)zirconium Properties & Safety Data Sheet." American Elements, 2023.[Link]

The Renaissance of Zirconium Catalysis: A Technical Guide to Discovering Next-Generation Organic Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the landscape of transition-metal catalysis in organic synthesis has been dominated by precious metals such as palladium, iridium, and rhodium. However, the pharmaceutical industry's growing mandate for sustainable, low-toxicity, and Earth-abundant alternatives has catalyzed a renaissance in Group 4 metal chemistry. Zirconium (Zr), with a crustal abundance of 162 ppm, has emerged as a powerhouse for complex organic transformations[1].

As a Senior Application Scientist, I have observed that discovering novel zirconium-based catalysts requires a fundamental departure from traditional cross-coupling paradigms. Zirconium's unique d0 electron configuration and extreme oxophilicity demand highly specific ligand architectures and mechanistic controls. This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals to design, validate, and scale novel zirconium-catalyzed workflows, focusing on hydroamination and chemoselective amide reduction.

Mechanistic Foundations: The Causality of Zirconium's Reactivity

To successfully design a novel Zr catalyst, one must understand the causality behind its reactivity. Zirconium operates fundamentally differently than late transition metals:

  • High Oxophilicity and Lewis Acidity: Zirconium in its +4 oxidation state is a hard Lewis acid. The Zr–O bond dissociation energy is exceptionally high ( ≈137 kcal/mol)[2]. While historically this led to irreversible catalyst poisoning (the "oxygen sink" problem), modern ligand design leverages this affinity to activate highly stable carbonyls, such as amides, for deoxygenative transformations[3].

  • Redox-Neutral vs. Radical Pathways: Traditional Zr catalysis relies on redox-neutral coordination-insertion mechanisms (e.g., Ziegler-Natta polymerization). However, recent breakthroughs have unlocked low-valent Zirconocene(III) radical chemistry. By reducing Cp2​ZrCl2​ in situ, researchers can access Zr(III) species capable of single-electron transfer (SET) and halogen-atom transfer (XAT), opening new avenues for cross-electrophile coupling[2][4].

  • Reversible Bond Formation: In hydroamination, the near-thermoneutral nature of C–N bond formation often leads to poor yields. Zirconium catalysts, particularly bis(ureate) complexes, uniquely stabilize the aza-Michael addition intermediates, allowing for kinetically accessible, reversible C–N bond formation that can be thermodynamically driven to completion[5].

ZrDiscovery N1 1. Ligand Design (Cp, N-Chelating) N3 3. High-Throughput Screening N1->N3 N2 2. Precatalyst Selection (ZrCl4, Zr(OTf)4) N2->N3 N4 4. Mechanistic Validation (In-situ IR/NMR) N3->N4 Lead ID N4->N1 Feedback Loop N5 5. Scale-Up & Optimization N4->N5 Validation

Iterative discovery workflow for novel zirconium-based organic catalysts.

Key Organic Transformations & Performance Metrics

The versatility of Zr catalysts is best demonstrated through their application in historically challenging reactions. Table 1 summarizes the quantitative performance of state-of-the-art Zr systems.

Table 1: Quantitative Performance of Zirconium Catalysts in Organic Synthesis

Catalyst SystemReaction TypeSubstrate ClassYield (%)ChemoselectivityKey Advantage
Zr(OTf)4​ (5 mol%)HydroaminationUnactivated Olefins + Sulfonamides75–95%MarkovnikovCost-effective, mild conditions[6]
Bis(ureate) Zr Hydroamination2-Vinylpyridine + Alkylamines>90%Anti-MarkovnikovReversible C-N bond control[5]
Cp2​ZrCl2​ (5 mol%) + (EtO)3​SiH Amide SemireductionSecondary AmidesUp to 94%Imine (No over-reduction)Avoids stoichiometric Schwartz's reagent[7]
Nano- ZrO2​ (20 mol%)MulticomponentAldehydes + Urea + β -ketoesters~90%Biginelli ProductHeterogeneous, highly recyclable[8]
The Amide Reduction Challenge

The partial reduction of amides to imines is a critical synthetic node in drug development, yet it is notoriously difficult because the resulting imine is usually more easily reduced than the starting amide, leading to over-reduction to the amine. By utilizing a catalytic amount of Cp2​ZrCl2​ paired with a precise silane reductant, we can trap the intermediate zirconocene hemiaminal, ensuring strict chemoselectivity[7].

ZrMechanism A Precatalyst Cp2ZrCl2 B Active Catalyst Cp2Zr(H)Cl A->B + (EtO)3SiH C Amide Coordination B->C + Amide D Hydrozirconation (Hemiaminal) C->D C=O Insertion E Silane Turnover D->E + (EtO)3SiH F Product Release (Imine) D->F Deoxygenation E->B Catalyst Regeneration

Mechanism of Zirconocene Hydride-Catalyzed Amide Semireduction.

Self-Validating Experimental Protocol: In-Situ ZrH-Catalyzed Amide Semireduction

To ensure scientific integrity and reproducibility, the following protocol for the semireduction of secondary amides is designed as a self-validating system. Every step includes an analytical or physical checkpoint to confirm causality and prevent downstream failures.

Objective: Catalytic conversion of N-phenylbenzamide to the corresponding imine without over-reduction.

Reagents & Causality Rationale:

  • Precatalyst: Cp2​ZrCl2​ (5 mol%). Rationale: Bench-stable alternative to Schwartz's reagent ( Cp2​Zr(H)Cl ). Bypasses the need for strict glovebox handling of the active hydride[7].

  • Reductant: Triethoxysilane, (EtO)3​SiH (2.0 equiv). Rationale: Phenylsilane ( PhSiH3​ ) is highly reactive and can generate pyrophoric SiH4​ gas. (EtO)3​SiH provides a tuned electronic profile that matches the turnover rate of the Zr-H species, strictly preventing over-reduction.

  • Solvent: Anhydrous Toluene (0.5 M). Rationale: Non-coordinating solvent prevents competitive binding at the Lewis acidic Zr center[6].

Step-by-Step Methodology

Step 1: System Preparation & Precatalyst Loading

  • Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with dry N2​ (repeat 3x).

  • Add N-phenylbenzamide (1.0 mmol, 197 mg) and Cp2​ZrCl2​ (0.05 mmol, 14.6 mg) to the flask.

  • Inject 2.0 mL of anhydrous toluene via syringe.

  • Self-Validation Checkpoint 1: The resulting suspension should be colorless to pale white. If the solution turns yellow or cloudy at this stage, moisture contamination has occurred, and the Cp2​ZrCl2​ has prematurely hydrolyzed. Discard and restart.

Step 2: In-Situ Catalyst Activation 4. Initiate stirring at 400 rpm. 5. Slowly inject (EtO)3​SiH (2.0 mmol, 328 mg) dropwise over 2 minutes at room temperature (23 °C).

  • Self-Validation Checkpoint 2: Upon addition of the silane, observe the reaction for gentle gas evolution and a slight dissolution of the precatalyst. This physical change confirms the transmetalation and generation of the active Cp2​Zr(H)Cl species.

Step 3: Reaction Monitoring via ReactIR 6. Insert an in-situ ReactIR probe (or take 50 μ L aliquots for FT-IR every 30 minutes). 7. Monitor the disappearance of the strong amide carbonyl stretch at ∼1650 cm−1 and the concurrent appearance of the imine C=N stretch at ∼1690 cm−1 .

  • Self-Validation Checkpoint 3: The reaction is deemed complete when the 1650 cm−1 peak plateaus (typically 2-4 hours). If a new peak appears around 3300 cm−1 (N-H stretch of an amine), the system is over-reducing. This indicates the silane equivalent was too high or the temperature exceeded 30 °C.

Step 4: Quenching and Isolation 8. Once complete, quench the reaction by exposing the flask to air and adding 2 mL of saturated aqueous NaHCO3​ . 9. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 10. Purify the crude imine via neutral alumina column chromatography (silica gel may hydrolyze the imine back to the aldehyde/amine).

By adhering to this self-validating workflow, researchers can reliably harness zirconium's unique coordination chemistry to achieve transformations that were previously thought to require expensive, late-transition metals.

References

  • Source: Synlett (via Organic-Chemistry.org)
  • Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review Source: RSC Publishing URL
  • Source: Organometallics (via UBC Chemistry)
  • Source: Top Curr Chem (via PubMed / NIH)
  • Source: Beilstein J. Org. Chem. (via ResearchGate)
  • Mild Divergent Semireductive Transformations of Secondary and Tertiary Amides via Zirconocene Hydride Catalysis Source: PMC / NIH URL
  • Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)
  • Zirconocene(III) in Organic Synthesis: Does the Ugly Duckling Become a Swan?

Sources

Methodological & Application

Application Note: Tetrakis(trimethylsiloxy)zirconium (TTMSZ) in Specialized Glass Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

Tetrakis(trimethylsiloxy)zirconium (TTMSZ), with the chemical formula Zr(OSiMe3)4, is an advanced organometallic single-source precursor (SSP) utilized in the fabrication of specialized zirconium-silicate (Zr-Si-O) glasses[1]. For researchers, materials scientists, and drug development professionals, the integration of zirconium into silica networks is critical. Zirconium enhances the chemical durability, alkali resistance, and mechanical strength of glasses, making them ideal for high-performance pharmaceutical packaging, bioactive tissue-engineering scaffolds, and high-refractive-index optical coatings[2].

This application note details the mechanistic advantages, quantitative benchmarks, and self-validating protocols for utilizing TTMSZ in both Chemical Vapor Deposition (CVD) and sol-gel manufacturing workflows.

Mechanistic Causality: The Single-Source Advantage

In traditional glass manufacturing, doping silica with zirconium involves mixing a zirconium alkoxide (e.g., zirconium tetrapropoxide) with a silicon precursor (e.g., tetraethyl orthosilicate, TEOS). However, this dual-precursor approach introduces a fundamental kinetic flaw: zirconium alkoxides hydrolyze exponentially faster than silicon alkoxides. This mismatch causes zirconium to condense with itself, leading to the premature precipitation of crystalline ZrO₂ nanoclusters (phase separation or devitrification) rather than forming a homogeneous amorphous glass network[3].

The TTMSZ Solution: TTMSZ circumvents this kinetic mismatch through its unique molecular architecture.

  • Pre-existing Hetero-metallic Bonds: TTMSZ intrinsically possesses four Zr-O-Si linkages. Because these bonds are pre-formed at the molecular level, the precursor acts as a direct building block for the glass network, ensuring atomic-level dispersion of zirconium[4].

  • Steric Hindrance: The bulky trimethylsiloxy groups (-OSiMe3) physically shield the highly electrophilic Zr⁴⁺ center. This steric hindrance artificially throttles the hydrolysis rate of the zirconium core, aligning it with the condensation kinetics of the silica network and preventing the formation of isolated ZrO₂ domains.

Quantitative Comparison of Precursor Systems

The structural advantages of TTMSZ translate directly into measurable processing and material benefits, summarized in the table below:

ParameterTTMSZ (Single-Source Precursor)Dual-Precursor (Zr-Alkoxide + TEOS)Causality / Mechanism
Processing Temperature 300–500 °C500–800 °CPre-existing Zr-O-Si bonds lower the activation energy required for network formation.
Phase Separation Threshold > 20 mol% ZrO₂~10 mol% ZrO₂Steric hindrance prevents rapid Zr-O-Zr condensation, allowing higher doping limits.
Hydrolysis Control Self-regulatingRequires chelating agentsBulky -OSiMe3 groups shield the Zr center from aggressive nucleophilic attack by water.
Refractive Index (n) Highly UniformVariable / ScatteringAtomic dispersion prevents localized crystalline clustering, maintaining optical clarity.

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each methodology includes specific analytical checkpoints to verify the success of the chemical transition before proceeding to the next phase.

Protocol A: Low-Pressure Chemical Vapor Deposition (LPCVD) of Zr-Si-O Thin-Film Glass

This protocol is utilized for depositing chemically robust, anti-reflective glass coatings on pharmaceutical vials or semiconductor substrates.

LPCVDWorkflow Substrate 1. Substrate Prep (Silicon/Quartz) Vaporization 2. Vaporization (TTMSZ at 80-100°C) Substrate->Vaporization Transport 3. Mass Transport (Ar Carrier Gas) Vaporization->Transport Volatilization Deposition 4. Surface Reaction (LPCVD at 400°C) Transport->Deposition Precursor Delivery Validation 5. Validation (FTIR & Ellipsometry) Deposition->Validation Film Growth

Figure 1: Step-by-step LPCVD workflow for depositing Zr-Si-O thin films using TTMSZ.

Step-by-Step Methodology:

  • Substrate Preparation: Clean quartz or silicon substrates using a standard RCA clean to ensure a highly hydroxylated surface, which acts as the initial nucleation site for the precursor.

  • Precursor Vaporization: Load TTMSZ into a stainless-steel bubbler. Heat the bubbler to 85 °C to achieve sufficient vapor pressure without causing premature thermal degradation.

  • Transport: Flow ultra-high-purity Argon (Ar) carrier gas through the bubbler at a rate of 50 sccm to transport the TTMSZ vapor into the reaction chamber.

  • Deposition: Maintain the substrate at 400 °C at a chamber pressure of 0.5 Torr. The thermal energy cleaves the methyl groups while preserving the Zr-O-Si core, depositing an amorphous glass film[4].

  • System Validation (Critical Step):

    • Chemical Validation: Perform post-deposition Attenuated Total Reflectance FTIR (ATR-FTIR). The complete absence of C-H stretching bands at 2960 cm⁻¹ validates that all organic methyl groups have been successfully volatilized.

    • Physical Validation: Use spectroscopic ellipsometry. A uniform refractive index (n ≈ 1.65) validates the homogeneous incorporation of zirconium into the silica matrix.

Protocol B: Sol-Gel Synthesis of Bioactive Zr-Si-O Glass Powders

This protocol is optimized for synthesizing specialized bioactive glass powders used in drug delivery systems and osteoconductive implants.

SolGelPathway A TTMSZ Precursor Zr(OSiMe3)4 B Hydrolysis (+ H2O / HCl) A->B Activation C Condensation (- H2O / - MeOH) B->C Cross-linking D Gelation (Zr-O-Si Network) C->D Aging (24h) E Validation (XRD & ICP-OES) D->E Calcination (600°C)

Figure 2: Sol-gel transition pathway of TTMSZ into a homogeneous Zr-Si-O glass network.

Step-by-Step Methodology:

  • Precursor Solution: In a nitrogen-purged glovebox, dissolve 0.05 mol of TTMSZ in 50 mL of anhydrous ethanol.

  • Controlled Hydrolysis: Transfer the solution to a Schlenk flask. Dropwise, add a stoichiometric amount of deionized water (adjusted to pH 2.0 with HCl) under vigorous stirring. The acidic environment catalyzes the cleavage of the -SiMe3 groups while maintaining the central Zr-O-Si bonds.

  • Gelation and Aging: Seal the flask and allow the sol to age at room temperature for 24 hours. The liquid will transition into a rigid, transparent alcogel as the silica network cross-links around the atomically dispersed zirconium.

  • Drying and Calcination: Dry the gel at 80 °C for 12 hours to remove ethanol and water byproducts. Calcine the resulting xerogel at 600 °C in an air atmosphere for 4 hours to densify the glass network.

  • System Validation (Critical Step):

    • Structural Validation: Perform Powder X-Ray Diffraction (XRD). The presence of a broad amorphous halo centered between 2θ = 20°–30° and the strict absence of sharp monoclinic/tetragonal ZrO₂ peaks validates that devitrification was successfully prevented[3].

    • Compositional Validation: Digest a 10 mg sample in HF/HNO₃ and analyze via ICP-OES. The atomic ratio of Zr to Si must match the theoretical stoichiometry of the precursor, validating that no volatile zirconium species were lost during calcination.

Sources

Troubleshooting & Optimization

High-purity purification techniques for organometallic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Organometallic Purification Technical Support Center .

As a Senior Application Scientist, I frequently encounter researchers whose novel organometallic complexes decompose not due to flawed synthesis, but due to compromised purification workflows. Organometallic chemistry is unforgiving; a single parts-per-million (ppm) leak of oxygen or moisture can quench a catalytic cycle, oxidize a metal center, or induce unwanted ligand exchange.

This guide is designed to move beyond basic instructions. We will explore the causality behind our techniques, ensuring your purification protocols are self-validating, robust, and reproducible.

Module 1: Inert Atmosphere & Schlenk Line Integrity

The Schlenk line is your first line of defense against oxidative and hydrolytic degradation. Maintaining a pristine manifold is non-negotiable.

Q: My vacuum pressure is failing to reach < 0.1 mbar. How do I isolate the leak without exposing my reaction to oxygen?

A: Poor vacuum pressure primarily suggests a leak within the manifold, but it can also be an artifact of solvent blockage[1]. Causality: Greased double-oblique stopcocks experience shear stress over time. This creates micro-striations in the grease that allow atmospheric ingress[1]. Alternatively, removing solvents that freeze easily under vacuum (like benzene or 1,4-dioxane) can physically block the solvent trap, artificially raising the manifold pressure[1]. You must isolate components systematically to find the fault without venting the entire system.

Protocol 1: Step-by-Step Schlenk Line Leak Diagnostic
  • System Isolation: Ensure all attached Schlenk flasks are under a positive pressure of inert gas. Close all double-oblique stopcocks to both vacuum and gas[2].

  • Baseline Measurement: Turn on the vacuum pump and monitor the manometer. A healthy system should evacuate to < 0.1 mbar within 5–15 minutes[2].

  • Trap Interrogation: If pressure remains high, isolate the solvent trap by closing the main vacuum manifold valve. If the pressure drops rapidly, the leak or blockage is located in the trap[1]. Thaw and empty the trap.

  • Stopcock Interrogation: If the trap is secure, open the main valve and systematically twist each individual stopcock slightly. Watch the manometer for pressure spikes to identify compromised grease seals[1].

  • Remediation: Remove the offending stopcock, wipe away old grease with hexanes, apply a uniform, translucent layer of high-vacuum grease, and re-seat the valve[1].

G N1 Manifold Pressure > 0.1 mbar N2 Isolate Solvent Trap N1->N2 N3 Pressure Drops? N2->N3 N4 Thaw Trap & Check O-rings N3->N4 Yes N5 Isolate Stopcocks N3->N5 No N6 Identify Leaky Tap N5->N6 N7 Clean & Regrease N6->N7

Fig 1. Schlenk line vacuum leak diagnostic and resolution workflow.

Module 2: Anaerobic Solvent Purification Systems (SPS)

Trace protic contaminants and oxygen in solvents will instantly destroy sensitive organometallics (e.g., Grignards, Ziegler-Natta catalysts).

Q: We transitioned from thermal distillation (solvent stills) to a column-based Solvent Purification System (SPS). Why are my titanium complexes still decomposing?

A: While SPS units are significantly safer than thermal distillation, they lack an in-line visual indicator of solvent purity. Causality: Traditional thermal distillation with sodium benzophenone ketyl provides visual self-validation; the blue/purple ketyl radical only persists if O₂ and H₂O are < 5 ppm[3]. SPS units pass solvent through activated alumina (to remove protic contaminants) and a supported copper catalyst (to remove trace oxygen)[3]. If your SPS copper catalyst is saturated, or if the raw solvent wasn't properly sparged with nitrogen prior to loading, oxygen will pass through undetected[3]. You must implement a post-dispense validation protocol.

Quantitative Data: Comparison of Solvent Purification Methods
Purification TechniqueResidual H₂O (ppm)Residual O₂ (ppm)Primary Safety RiskProcessing TimeSelf-Validating?
Thermal Distillation (Na/K) < 5< 5High (Fire/Explosion)12 - 24 HoursYes (Visual indicator)
Column SPS (Alumina/Cu) < 2< 1Low (Pressurized N₂)On-Demand (Minutes)No (Requires external test)
High-Vacuum Sublimation N/A (Solid)N/A (Solid)Low (Implosion risk)2 - 8 HoursYes (Crystal morphology)
Protocol 2: SPS Solvent Quality Validation (Ketyl Test)
  • Preparation: In an argon-filled glovebox, prepare a concentrated stock solution of sodium benzophenone ketyl in a known anhydrous solvent (e.g., THF). The solution must be a deep, persistent purple[3].

  • Sampling: Dispense 3–5 mL of the newly purified solvent from the SPS into a dry, septum-capped Schlenk tube using anaerobic cannula transfer[4].

  • Titration: Inject 1-2 drops of the deep purple ketyl stock solution into the test solvent[3].

  • Observation (Causality): The ketyl radical is highly reactive toward protons and oxygen. If the test solvent is truly anhydrous and anaerobic, the purple color will persist[3]. If it turns yellow or clear, the SPS columns are exhausted and require regeneration.

SPS S1 Raw Solvent (N2 Sparged) S2 Activated Alumina (Removes H2O) S1->S2 5-50 psig S3 Copper Catalyst (Removes O2) S2->S3 S4 Anaerobic Dispense S3->S4 S5 Ketyl Validation (Purple = Pure) S4->S5

Fig 2. Column-based solvent purification system (SPS) pathway.

Module 3: High-Vacuum Sublimation of Volatile Organometallics

Q: During the sublimation of my cyclopentadienyl metal complex, I'm observing thermal decomposition (darkening) before sublimation occurs. How can I improve the yield?

A: Sublimation is a phase transition directly from solid to gas, making it highly effective for isolating high-purity organometallics from non-volatile impurities[5]. However, it is strictly governed by thermodynamics. Causality: If the system pressure is too high, the temperature required to induce sublimation will exceed the complex's thermal decomposition threshold (e.g., thermally cleaving the Mo-Mo bond in cyclopentadienylmolybdenum tricarbonyl dimer[6]). You must operate under high vacuum to depress the sublimation temperature and establish a steep thermal gradient.

Protocol 3: High-Vacuum Sublimation of Organometallic Precursors
  • Apparatus Prep: Load the crude organometallic solid into the bottom of a sublimation apparatus. Ensure the cold finger is positioned 1-2 cm above the solid bed to minimize the mean free path of the gas molecules.

  • Evacuation: Connect to a high-vacuum line (< 10−3 mbar). Evacuate the system at room temperature for 30 minutes to remove residual volatile solvents.

  • Thermal Gradient: Begin circulating coolant (e.g., chilled water or ethylene glycol) through the cold finger.

  • Sublimation: Slowly heat the bottom of the flask using a sand bath or oil bath. Increase temperature in 5 °C increments until crystal deposition is observed on the cold finger. Do not exceed the known decomposition temperature of your complex.

  • Harvesting: Once complete, allow the system to cool completely under vacuum. Backfill with argon, carefully remove the cold finger, and scrape the purified crystals into a Schlenk flask inside a glovebox.

References

  • Title: Troubleshooting - The Schlenk Line Survival Guide Source: schlenklinesurvivalguide.com URL:[Link]

  • Title: The Schlenk Line Survival Guide – Illustrated guides Source: schlenklinesurvivalguide.com URL:[Link]

  • Title: The Schlenk Line Survival Guide - LibreTexts Source: libretexts.org URL:[Link]

  • Title: Safe and Convenient Procedure for Solvent Purification Source: Organometallics (ACS Publications) URL:[Link]

Sources

Strategies to increase the thermal shock resistance of zirconia coatings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Zirconia Coatings. This guide is designed for researchers, scientists, and drug development professionals who are working to enhance the performance and reliability of zirconia-based thermal barrier coatings (TBCs). Here, we address common experimental challenges with in-depth, field-proven insights to help you improve the thermal shock resistance of your coatings.

Troubleshooting Guide: Diagnosing and Solving Coating Failures

This section addresses specific issues encountered during experimental work. Each answer explains the underlying causes of failure and provides actionable strategies for resolution.

Problem 1: My yttria-stabilized zirconia (YSZ) coating is exhibiting extensive cracking and spalling after only a few thermal cycles. What are the likely causes and how can I resolve this?

Answer:

Premature failure of a YSZ coating system during thermal cycling is a common but complex issue, typically stemming from a combination of mechanical and chemical factors. The primary driver of failure is stress generated within the coating system, which arises from several sources.

Core Causality:

  • Coefficient of Thermal Expansion (CTE) Mismatch: This is the most significant factor. The ceramic YSZ top coat, the metallic bond coat (typically MCrAlY), and the substrate all expand and contract at different rates when heated and cooled.[1] This mismatch generates immense stress at the interfaces, particularly during cooling, which can lead to cracking and delamination.[1][2][3]

  • Thermally Grown Oxide (TGO) Layer: At high temperatures, the metallic bond coat oxidizes, forming a thin, dense layer of aluminum oxide (α-Al2O3) known as the TGO.[4] While a slow-growing, adherent TGO is crucial for protecting the substrate from further oxidation, its growth introduces additional stress due to both its volume expansion and its own CTE mismatch with the adjacent layers.[2][5] Uncontrolled or rapid TGO growth is a primary cause of delamination.

  • Phase Instability: The tetragonal phase (t'-ZrO2) of YSZ is desirable for its high fracture toughness. However, prolonged exposure to high temperatures can cause phase transformations, potentially to the monoclinic phase upon cooling, which involves a significant volume change that induces stress and cracking.[6]

Troubleshooting & Resolution Workflow:

To diagnose and address the failure, consider the following strategies, moving from the most likely culprits to more advanced solutions.

The bond coat is the foundation of the TBC system. Its purpose is to provide adhesion and manage the CTE mismatch between the substrate and the ceramic top coat.[7]

  • Bond Coat Selection & Deposition: The deposition method significantly impacts the bond coat's properties and, consequently, the TBC's lifespan. High-Velocity Oxygen Fuel (HVOF) spraying generally produces denser, more adherent, and more oxidation-resistant bond coats compared to Air Plasma Spray (APS), leading to better thermal durability.[7] If you are using an APS bond coat and seeing early failure, consider switching to HVOF.

  • Introduce Functional Grading: An abrupt interface between the metallic bond coat and the ceramic top coat creates a focal point for stress. A functionally graded coating, where the composition gradually transitions from 100% MCrAlY to 100% YSZ, can significantly alleviate this stress. This eliminates the sharp interface and distributes the stress over a wider area, improving thermal shock resistance.[8]

The microstructure of the ceramic layer dictates its ability to tolerate strain. A dense, monolithic coating is often too stiff to accommodate thermal stresses.

  • Incorporate Porosity and Vertical Cracks: A certain level of porosity (~10-15%) is beneficial as it lowers the elastic modulus of the coating, making it more compliant and strain-tolerant.[4][9] Furthermore, engineering vertical microcracks within the coating structure (often achieved through suspension plasma spraying or by controlling APS parameters) provides a mechanism to relieve in-plane tensile stresses that develop during cooling.[10]

  • Utilize Nanostructured Powders: Coatings produced from nanostructured or nano-sized powders have demonstrated superior thermal shock resistance compared to their conventional microstructured counterparts.[11][12] This is attributed to increased toughness and a reduction in the size and number of critical flaws like large pores and microcracks.[11]

If microstructural and interface optimizations are insufficient, consider altering the chemistry of the top coat.

  • Co-Doping Zirconia: Co-doping YSZ with other rare-earth oxides, such as ceria (CeO2) or gadolinia (Gd2O3), can improve phase stability at high temperatures and further reduce thermal conductivity.[11] This enhances the coating's insulating capability and its intrinsic resistance to thermal-shock-induced damage.

Troubleshooting Flowchart for Coating Failure

Start Coating Failure Observed (Cracking/Spallation) Q1 Where is the primary crack location? Start->Q1 A1_Interface At Top Coat / Bond Coat Interface Q1->A1_Interface Interface A1_Within Within the Ceramic Top Coat Q1->A1_Within Within Top Coat Q2_Interface Is there evidence of thick, non-uniform TGO? A1_Interface->Q2_Interface Q2_Within Is failure linked to prolonged high-temp exposure? A1_Within->Q2_Within Sol_TGO Focus on Bond Coat: 1. Use HVOF instead of APS 2. Improve bond coat chemistry 3. Control thermal cycle atmosphere Q2_Interface->Sol_TGO Yes Sol_CTE Address CTE Mismatch: 1. Implement a functionally graded interlayer 2. Optimize top coat composition for lower modulus Q2_Interface->Sol_CTE No Sol_Sintering Mitigate Sintering Effects: 1. Engineer vertical cracks 2. Use nanostructured powders 3. Explore alternative stabilizers Q2_Within->Sol_Sintering Yes Q2_Within->Sol_CTE No

Caption: Diagnostic workflow for zirconia coating failure.

Problem 2: My coating is delaminating specifically at the interface after high-temperature exposure. Why is the Thermally Grown Oxide (TGO) layer causing this failure?

Answer:

Delamination at the interface between the ceramic top coat and the bond coat is almost always linked to the behavior of the Thermally Grown Oxide (TGO) layer.[7] During high-temperature service, oxygen diffuses through the porous zirconia top coat and reacts with the aluminum in the MCrAlY bond coat. This reaction forms a protective, but stress-inducing, aluminum oxide layer (TGO).

Core Causality:

The failure mechanism is driven by the accumulation of stress, which originates from several aspects of TGO growth:

  • Growth Stresses: The formation of the oxide itself generates compressive stresses within the TGO layer. As this layer thickens with time and temperature, these stresses increase.

  • CTE Mismatch: The TGO has a different coefficient of thermal expansion than both the metallic bond coat below it and the ceramic top coat above it. During thermal cycling, this mismatch creates significant shear and tensile stresses at the interfaces, promoting crack formation.[2]

  • Interface Roughness (Rumpling): Over many cycles, the TGO/bond coat interface can become wavy or "rumpled." This occurs due to depletion of aluminum in the bond coat and creep at high temperatures. These rumples act as stress concentration points, making it much easier for cracks to initiate and propagate, leading to delamination.[5]

When the total accumulated strain energy exceeds the fracture toughness of the interface, a crack will propagate, leading to the spallation of the ceramic coating.[13]

Troubleshooting & Resolution Strategies:

The key to preventing TGO-driven failure is to control the TGO's growth rate, improve its adhesion, and manage the stresses it generates.

  • Optimize Bond Coat Deposition: As highlighted in the table below, the choice of deposition technique is critical. HVOF-sprayed bond coats have lower porosity and a more uniform microstructure, which leads to the formation of a slower-growing, more uniform, and better-adhering TGO layer compared to those deposited by APS.[7] This is a highly effective strategy for extending coating life.

  • Control Porosity of the Bond Coat: Counterintuitively, a slightly more porous bond coat can sometimes enhance durability. The increased surface area allows the TGO to be distributed more widely, which can slow the rate of increase in its thickness at any single point and delay the buildup of critical stresses.[14] This is an advanced technique that requires careful process control.

  • Improve Bond Coat Chemistry: Using bond coats with additions of elements like hafnium (Hf) or yttrium (Y) can improve the adhesion of the TGO scale, making it more resistant to spalling.[4]

Table 1: Comparison of Bond Coat Deposition Techniques and Their Impact on TBC Durability

ParameterAir Plasma Spray (APS)High-Velocity Oxygen Fuel (HVOF)Impact on Thermal Shock Resistance
Adhesion Strength GoodExcellentHigher adhesion from HVOF reduces the likelihood of interface delamination.[7]
Porosity Higher (can be porous)Lower (very dense)Lower porosity in HVOF leads to better oxidation resistance and slower TGO growth.[15]
Oxide Content HigherVery LowLower in-flight oxidation with HVOF results in a purer, more effective bond coat.[15]
Typical Thermal Cycles to Failure LowerHigherTBCs with HVOF bond coats consistently show a better thermal durability and longer service life in cyclic tests.[7]

TGO Growth and Failure Mechanism

cluster_0 High-Temperature Exposure cluster_1 Contributing Stress Factors O2 Oxygen Ingress (through YSZ pores) React Oxidation Reaction (at Bond Coat Surface) O2->React Temp High Temperature (>1000°C) Temp->React TGO TGO Layer Growth (Al₂O₃ formation) React->TGO Stresses Stress Accumulation TGO->Stresses Failure Interface Cracking & Delamination Stresses->Failure S1 Growth Stresses S1->Stresses S2 CTE Mismatch (YSZ / TGO / Bond Coat) S2->Stresses S3 Interface Rumpling S3->Stresses

Caption: Cause-and-effect diagram of TGO-induced coating failure.

Problem 3: My coating survives the initial cycles but becomes brittle and fails after long-term exposure to high temperatures. How can I mitigate the effects of sintering?

Answer:

This delayed failure mode is characteristic of performance degradation due to sintering of the ceramic top coat. Sintering is a process where the fine particles and splats within the plasma-sprayed coating begin to fuse together at high temperatures, driven by the reduction of surface energy.

Core Causality:

  • Increased Stiffness (Elastic Modulus): As the coating sinters, its microstructure densifies. Pores and microcracks that initially provided strain tolerance begin to close.[10] This "healing" of defects significantly increases the coating's elastic modulus, making it stiffer and more brittle.[10][13]

  • Reduced Strain Tolerance: A stiffened coating is less able to accommodate the stresses from thermal expansion mismatch. The strain energy that was previously dissipated by the compliant, porous structure now builds up until it exceeds the material's fracture toughness, causing catastrophic cracking.[10]

  • Increased Thermal Conductivity: Sintering also reduces the number of pore-to-solid interfaces that scatter phonons, which increases the thermal conductivity of the coating. This reduces its thermal insulation capability, leading to higher bond coat temperatures and accelerating TGO growth, compounding the failure mechanisms.

Troubleshooting & Resolution Strategies:

The goal is to design a microstructure that is inherently resistant to sintering or can accommodate the resulting stresses.

  • Engineer a Segmented Microstructure: The most effective strategy is to create a coating with a network of vertical cracks that run from the surface down towards the bond coat. These cracks act as expansion joints, effectively dividing the coating into a series of "columns." This structure can easily accommodate in-plane thermal strains without generating significant stress, even if the material itself stiffens due to sintering.[10] Such structures are often achieved using Suspension Plasma Spray (SPS) or Solution Precursor Plasma Spray (SPPS) techniques.

  • Optimize Stabilizer Chemistry: The choice and amount of stabilizer can influence sintering resistance. Some research suggests that alternative stabilizers or co-dopants beyond yttria can create more sintering-resistant nanostructures.

  • Limit Maximum Service Temperature/Time: If material or process changes are not feasible, the only remaining option is to reduce the thermal load on the coating by lowering the maximum operating temperature or the duration of high-temperature exposure.

Sintering's Impact on Strain Tolerance

Initial As-Sprayed Coating (Porous, Microcracked) Exposure Prolonged High-Temp Exposure Initial->Exposure Sintering Sintering Occurs Exposure->Sintering Stiffening Increased Elastic Modulus (Stiffening) Sintering->Stiffening Strain Reduced Strain Tolerance Stiffening->Strain Failure Brittle Fracture & Spallation Strain->Failure Solution Solution: Engineer Vertical Cracks (Columnar Structure) Solution->Strain Accommodates Strain, Prevents Failure

Caption: How sintering reduces strain tolerance, leading to failure.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical material property to consider for improving thermal shock resistance?

A: The most critical factor is minimizing the coefficient of thermal expansion (CTE) mismatch between the substrate, bond coat, and ceramic top coat.[1] While factors like toughness and thermal conductivity are important, the stresses generated by CTE mismatch are the primary driving force for nearly all thermomechanical failures in TBC systems.[2] All strategies, from functional grading to microstructural engineering, are ultimately aimed at managing or accommodating these stresses.

Q2: How do I quantitatively test the thermal shock resistance of my coatings in the lab?

A: Several standardized and custom methods exist. A widely used quantitative technique is the Hasselmann Method , which involves quenching and strength testing.[16] Other common methods include furnace cycling and burner rig tests.

  • Furnace Cycle Test: Samples are repeatedly heated in a furnace to a high temperature, held for a period, and then rapidly cooled with forced air or by removal from the furnace.[7] The number of cycles to failure (defined as a certain percentage of spallation) is the primary metric.

  • Burner Rig Test: This method more closely simulates a gas turbine environment. A high-velocity flame is directed at the coating surface while the back of the substrate is air-cooled, creating a large thermal gradient.[17] This is a severe test that evaluates performance under both high temperature and high heat flux.

  • Water Quench Test: A simple but aggressive method involves heating samples in a furnace and then quenching them in water.[18] The critical temperature difference (ΔT) that causes cracking is a measure of thermal shock resistance.

Q3: Can I improve performance by simply applying a thicker zirconia coating?

A: Not necessarily. While a thicker coating provides more thermal insulation, it also increases the magnitude of residual stress generated during cooling from the deposition temperature.[19] This stored strain energy can actually lower the thermal cycling lifetime. There is an optimal thickness for any given system that balances thermal insulation with thermomechanical stability. Exceeding this thickness often leads to premature failure due to large-scale cracking and spallation.

Q4: What is the role of porosity in thermal shock resistance?

A: Porosity has a dual and complex role.

  • Beneficial: A moderate amount of porosity is crucial for high strain tolerance. Pores and the boundaries between splats act to break up the monolithic structure, lowering the overall elastic modulus and providing sites for microcracks to deflect, which dissipates energy and prevents the propagation of large, critical cracks.[4][9] This makes the coating more "forgiving" to thermal stresses.

  • Detrimental: However, pores can also be detrimental. They are natural stress concentration points and can act as initiation sites for cracks that may eventually link up and cause failure.[20] Pores that are open to the surface also provide a fast path for oxygen to reach the bond coat, which can accelerate TGO formation and lead to interface delamination.[4] The key is to have an optimal level and morphology of porosity.

Table 2: Comparative Thermal Shock Resistance of Selected Ceramic Materials

MaterialThermal Downshock Resistance (ΔT in °C)Key Property Influencing Resistance
Alumina (Al₂O₃)170 - 300Moderate strength, relatively high CTE
Zirconia (ZrO₂) (Partially Stabilized) 400 - 500 High fracture toughness (transformation toughening)
Silicon Carbide (SiC)400High thermal conductivity, high strength
Silicon Nitride (Si₃N₄)900High fracture toughness, low CTE
Fused Silica (SiO₂)>1000Extremely low coefficient of thermal expansion
Data sourced for comparison from various ceramic material datasheets.[16]

Key Experimental Protocols

Protocol 1: Hasselmann Method for Quantifying Thermal Shock Resistance

This protocol describes a standard procedure for determining the critical temperature difference (ΔTc) that causes strength degradation in a ceramic coating, based on the method described by Hasselmann.[16]

Objective: To quantify the thermal shock resistance by measuring the retained flexural strength of coated samples after quenching from various temperatures.

Materials & Equipment:

  • Coated test coupons (e.g., 3mm x 4mm x 45mm bars)

  • High-temperature furnace with precise temperature control

  • Water bath maintained at room temperature (or other specified fluid)

  • Tongs for sample handling

  • Three-point or four-point bending test fixture (e.g., on a universal testing machine)

  • Caliper for measuring sample dimensions

Procedure:

  • Prepare Sample Groups: Divide your coated coupons into at least 5-6 groups, with a minimum of 3-5 samples per group. One group will be the control (un-shocked).

  • Initial Heating: Place the first group of samples into the furnace and heat to a selected initial temperature (T₁), for example, 200°C. Allow the samples to soak for at least 30 minutes to ensure thermal equilibrium.

  • Thermal Quench: Rapidly remove one sample from the furnace and, within 3-5 seconds, submerge it into the room temperature water bath. This creates a temperature difference, ΔT = T₁ - T_water.

  • Repeat for all Samples: Repeat the quenching process for all samples in the group.

  • Dry and Inspect: Carefully dry all quenched samples and visually inspect them for any obvious cracks.

  • Measure Flexural Strength: Determine the flexural strength (or modulus of rupture) of each quenched sample and the un-shocked control samples using a three-point bend test according to a standard like ASTM C1161.

  • Increase Quench Temperature: For the next group of samples, increase the furnace temperature to a higher value (T₂), for example, 300°C, and repeat steps 3-6. Continue this process for all groups, progressively increasing the furnace temperature (and thus ΔT).

  • Plot and Analyze Data: Plot the average retained flexural strength (as a percentage of the control group's strength) versus the temperature difference (ΔT). The plot will typically show a plateau followed by a sharp drop in strength. The ΔT at which this significant drop occurs is defined as the critical temperature difference (ΔTc) and is the primary measure of the material's thermal shock resistance.

References

  • Time in Henderson County, US. (n.d.). Google Search.
  • Azadi, M., et al. (2019). Experimental and Modeling Studies of Bond Coat Species Effect on Microstructure Evolution in EB-PVD Thermal Barrier Coatings in Cyclic Thermal Environments.MDPI.
  • Thermal Shock Resistance in Ceramics. Rapid Temperature Change Performance. (n.d.). CoorsTek.
  • Improving Thermal Shock Resistance in Technical Ceramics. (n.d.). Wunder-Mold.
  • Gheonea, M., et al. (2023). A Study on Long-Term Oxidation and Thermal Shock Performance of Nanostructured YSZ/NiCrAlY TBC with a Less Dense Bond Coat.PMC.
  • Effect of Bond Coats on Thermal Shock Resistance of Thermal Barrier Coatings Deposited Onto Polymer Matrix Composites Via Air Plasma Spray Process. (2025). ResearchGate.
  • Thermal expansion mismatch and oxidation in thermal barrier coatings. (2025). NASA Technical Reports Server.
  • Thermal Shock Resistance of Ceramic Tiles - Test Method - BS EN ISO 10545-9:2013. (n.d.). Lucideon.
  • Composite ceramics thermal barrier coatings of yttria stabilized zirconia for aero-engines. (n.d.). ScienceDirect.
  • Influence of Bond Coat on Thermal Shock Resistance and Thermal Ablation Resistance for Polymer Matrix Composites. (2021). Frontiers.
  • Improvement in the Thermal Shock Resistance of Zirconia Ceramic by the Addition of Aluminium Titanate. (n.d.). ResearchGate.
  • The Effect of the Linear Coefficient of Thermal Expansion of Thermal Barrier Coatings. (n.d.). Cadence System Analysis.
  • Microstructures, Thermal Shock Resistance and Isothermal Oxidation Resistance of Nanostructured Ceria Stabilized Zirconia Coatings. (n.d.). ResearchGate.
  • Thermal Shock and Cycling Behavior of Thermal Barrier Coatings (TBCs) Used in Gas Turbines. (n.d.). Semantic Scholar.
  • Reducing CTE Mismatch Between Coatings and Si-Based Ceramics. (2018). Tech Briefs.
  • Influence of thermal expansion mismatch and fatigue loading on phase changes in porcelain veneered Y-TZP zirconia discs. (2007). PubMed.
  • Assessment of the thermal expansion mismatch in lanthanum strontium cobalt ferrite-yttria stabilized zirconia two-layers systems using photoacoustic methodology. (2013). R Discovery.
  • Thermal shock behavior of nanostructured and microstructured thermal barrier coatings on a Fe-based alloy. (2012). SciSpace.
  • New way to determine thermal shock behavior of ceramics. (2013). American Ceramic Society.
  • Thermal shock. (n.d.). Digitalfire.com.
  • Microstructure and Cracking Behavior of a Four-Layer Thermal Barrier Coating After Thermal Cycle Test. (2025). MDPI.
  • Thermal Shock Test Method & Procedure Guide. (2026). Qualitest USA LC.
  • Delamination Cracking in Thermal Barrier Coating System. (2002). ASME Digital Collection.
  • Anelastic Behavior of Plasma‐Sprayed Zirconia Coatings. (n.d.). ResearchGate.
  • On the delamination of thermal barrier coatings in a thermal gradient. (n.d.). Harvard University.
  • Sintering-Induced Failure Mechanism of Thermal Barrier Coatings and Sintering-Resistant Design. (2022). MDPI.
  • Common types and causes behind failure of thermal barrier coatings... (n.d.). ResearchGate.
  • Enhanced thermal shock resistance of ultra-high temperature ceramic by biomimetic surface modification. (2015). Journal of Materials Chemistry A (RSC Publishing).
  • Effects of various fillers on the thermal shock and fouling resistance characteristics of zirconia-based composite coatings for high-temperature applications. (n.d.). Universitas Indonesia.
  • Thermal Shock Resistance of Gadolinium Zirconate Coating with Addition of Nanostructured Yttria Partially-Stabilized Zirconia. (2011). ASM Digital Library.
  • Development of zirconia resistant to thermal shock. (2025). ResearchGate.
  • Effect of pore structure and phase composition on thermal shock resistance of zirconia materials. (n.d.). ResearchGate.
  • Effect of Air Plasma Sprays Parameters on Coating Performance in Zirconia–Based Thermal Barrier Coatings. (2012). ResearchGate.
  • Thermal barrier coatings of YSZ developed by plasma sprayed technique and its effective use in orthopedic and dental application. (2025). PMC.
  • Plasma Spraying of Zirconia Coatings. (n.d.). ResearchGate.
  • Zirconia-Based Thermal Barrier Coatings Systems for Aero-Industry. (2026). ResearchGate.
  • Effects of pores and interfaces on effective properties of plasma sprayed zirconia coatings. (n.d.). NIST Center for Neutron Research.
  • thermal shock properties of yttria-stabilized zirconia coatings deposited using low. (2015). World Scientific Publishing.
  • Advanced Coatings by Thermal Spray Processes. (2019). MDPI.

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Safety Operating Guide

Tetrakis(trimethylsiloxy)zirconium proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Tetrakis(trimethylsiloxy)zirconium: Comprehensive Handling and Disposal Protocol

Tetrakis(trimethylsiloxy)zirconium is a specialized organometallic precursor extensively utilized in atomic layer deposition (ALD), chemical vapor deposition (CVD), and advanced catalytic synthesis. While highly valued for its volatility and precise film-deposition characteristics, its extreme moisture sensitivity presents significant logistical and safety challenges during disposal.

Improper disposal or accidental exposure to aqueous media can result in violent exothermic hydrolysis, releasing volatile siloxanes and potentially causing over-pressurization or ignition. As part of our commitment to laboratory safety and operational excellence, this guide provides drug development professionals and materials scientists with a field-proven, self-validating protocol for the safe quenching and disposal of this reactive zirconium complex.

Part 1: Physicochemical Profile & Reactivity Mechanisms

Understanding the physical properties and reaction mechanisms of Tetrakis(trimethylsiloxy)zirconium is the foundation of a safe disposal plan.

Table 1: Physicochemical Properties and Hazard Profile

PropertyValue
Chemical Name Tetrakis(trimethylsiloxy)zirconium
CAS Number 18623-00-2
Chemical Formula C₁₂H₃₆O₄Si₄Zr
Molecular Weight 452.01 g/mol
Physical State Liquid
Boiling Point 135 °C at 0.1 mmHg
Primary Hazards Highly Water-Reactive; Moisture Sensitive; Irritant
Hydrolysis Byproducts Hexamethyldisiloxane, Trimethylsilanol, Zirconium Dioxide (ZrO₂)
Mechanistic Causality of Hydrolysis

When the Zr–O–Si bonds of Tetrakis(trimethylsiloxy)zirconium encounter water, the nucleophilic attack of water on the highly electropositive zirconium center leads to rapid, exothermic cleavage . This reaction precipitates insoluble zirconium dioxide (ZrO₂) while liberating hexamethyldisiloxane and trimethylsilanol.

Why direct water quenching is dangerous: If water is introduced too quickly, the rapid generation of heat can vaporize the organic byproducts, creating a severe inhalation and flammability hazard. Furthermore, the rapid precipitation of solid ZrO₂ can encapsulate unreacted liquid precursor, creating microscopic "hot pockets." These pockets can unpredictably rupture and react violently hours or days later. Therefore, a stepwise alcoholysis approach—using alcohols of increasing nucleophilicity—is mandatory to safely step down the chemical energy .

Part 2: Pre-Disposal Risk Assessment & Preparation

Before initiating the quenching protocol, ensure the following safety parameters are strictly met:

  • Environmental Control : Perform all steps in a certified, clutter-free chemical fume hood or an inert-atmosphere glovebox. Never conduct quenching in a sealed vessel, as gas evolution will cause over-pressurization .

  • Personal Protective Equipment (PPE) : Flame-resistant lab coat (e.g., Nomex), heavy-duty neoprene or nitrile gloves, and a full face shield worn over safety goggles.

  • Apparatus : Flame-dried 3-neck round-bottom flask, inert gas (Argon/N₂) Schlenk line, pressure-equalizing addition funnel, and a heavy-duty magnetic stirrer.

Part 3: Step-by-Step Quenching & Disposal Protocol

This protocol utilizes a gradient-reactivity approach, stepping from low-nucleophilicity alcohols to water, ensuring a controlled destruction of the reactive complex .

Step 1: Inert Dilution (The Heat Sink)
  • Purge the 3-neck round-bottom flask with Argon or Nitrogen for 15 minutes.

  • Transfer the waste Tetrakis(trimethylsiloxy)zirconium into the flask.

  • Dilute the precursor to a concentration of <20% by weight using a dry, high-boiling, inert solvent such as anhydrous Toluene or Heptane.

  • Causality : Toluene acts as a thermal mass (heat sink) to absorb the exothermic energy of the subsequent quenching steps, preventing the localized boiling of the reactive mixture.

Step 2: Thermal Control & Agitation
  • Submerge the reaction flask in an ice-water bath (0 °C).

  • Initiate vigorous magnetic stirring.

  • Causality : Vigorous stirring is the most critical mechanical step in this protocol. It prevents the formation of a solid ZrO₂ crust over unreacted precursor, ensuring uniform exposure to the quenching agent.

Step 3: Primary Quench (Isopropanol)
  • Load dry Isopropanol (IPA) into the addition funnel.

  • Add the IPA dropwise (approx. 1 drop per 2–3 seconds).

  • Monitor the reaction closely for gas evolution (bubbling) and temperature spikes.

  • Causality : Isopropanol is sterically hindered and a weaker nucleophile than water. It initiates a slow, controlled alcoholysis of the Zr–O–Si bonds, safely dissipating the bulk of the chemical energy without violent exotherms.

  • Self-Validation Checkpoint : Do not proceed to Step 4 until the dropwise addition of IPA produces zero observable gas evolution and the flask temperature has stabilized at 0 °C.

Step 4: Secondary Quench (Methanol)
  • Once the IPA reaction has ceased, add Methanol dropwise via the addition funnel.

  • Causality : Methanol is smaller and more nucleophilic than IPA. It will penetrate and react with any remaining sterically hindered sites that the bulkier IPA could not reach.

  • Self-Validation Checkpoint : Wait for all micro-bubbling to cease completely before introducing water.

Step 5: Final Hydrolysis (Water)
  • Slowly add deionized water dropwise.

  • Causality : Water drives the reaction to absolute completion, fully hydrolyzing any remaining intermediate alkoxides into fully insoluble, inert Zirconium Dioxide (ZrO₂).

  • Once water addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring for a minimum of 2 hours to guarantee total destruction of the complex.

Step 6: Waste Segregation and EHS Hand-off
  • The resulting mixture will be a biphasic liquid (aqueous/organic) with suspended white solids (ZrO₂). Do not attempt to filter the solids , as microscopic unreacted pockets could theoretically remain trapped in the filter cake.

  • Transfer the entire mixture into a dedicated, vented high-density polyethylene (HDPE) hazardous waste carboy.

  • Label the container clearly as: "Hazardous Waste: Mixed Organic/Aqueous Solvents with Zirconium Dioxide and Siloxane Byproducts."

  • Contact your institution's Environmental Health and Safety (EHS) department for final pickup and incineration.

Visualization: Stepwise Quenching Workflow

QuenchingWorkflow N1 Waste Tetrakis(trimethylsiloxy)zirconium N2 Dilute in Dry Toluene (Argon/N2 Atmosphere) N1->N2 Transfer N3 Cool in Ice Bath (0°C) & Stir Vigorously N2->N3 Prepare N4 Slow Addition of Isopropanol (Primary Quench) N3->N4 Mild Reactivity N5 Addition of Methanol (Secondary Quench) N4->N5 Moderate Reactivity N6 Dropwise Addition of Water (Final Hydrolysis) N5->N6 Vigorous Reactivity N7 Segregate as Mixed Organic/Aqueous/Solid Waste N6->N7 Complete Hydrolysis

Stepwise quenching workflow for moisture-sensitive organozirconium precursors.

References

  • National Institutes of Health (PubChem). "Tetrakis(trimethylsiloxy)zirconium | CID 22239216". Retrieved from:[Link]

  • Oregon State University Environmental Health and Safety. "Quenching and Disposal of Water Reactive Materials". Retrieved from:[Link]

  • The Sarpong Group, UC Berkeley. "Quenching of Pyrophoric Materials". Retrieved from:[Link]

  • University of Victoria Occupational Health, Safety and Environment. "Pyrophoric and Water Reactive Chemicals". Retrieved from:[Link]

Advanced Safety and Operational Guide for Handling Tetrakis(trimethylsiloxy)zirconium

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this advanced operational guide. As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a causality-driven framework. When handling highly specialized organometallic precursors like Tetrakis(trimethylsiloxy)zirconium, understanding why the chemical behaves the way it does is the foundation of true operational security and experimental reproducibility.

This guide provides researchers, scientists, and drug development professionals with a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Physicochemical Profile & Hazard Causality

Tetrakis(trimethylsiloxy)zirconium (CAS: 18623-00-2) is an advanced organometallic precursor widely utilized in chemical vapor deposition (CVD), thin-film coatings, and specialized catalysis[1]. To design an effective safety protocol, we must first analyze the quantitative data of the compound.

Table 1: Physicochemical and Hazard Summary

PropertyValue
Chemical Name Tetrakis(trimethylsiloxy)zirconium
CAS Number 18623-00-2
Molecular Formula C12H36O4Si4Zr
Molecular Weight 447.98 g/mol
Appearance Off-white solid
Melting Point 150-152 °C
Boiling Point 135 °C at 10 mm Hg
Flash Point >110 °C
GHS Hazard Classification H319 (Causes serious eye irritation)

Data sourced from authoritative chemical safety profiles[2].

Mechanistic Causality: Because this compound presents as an off-white solid with a melting point of 150-152 °C[2], it poses a distinct particulate hazard. The presence of labile trimethylsiloxy ligands makes the central zirconium atom susceptible to nucleophilic attack by atmospheric moisture. Hydrolysis generates hexamethyldisiloxane and zirconium oxide species, which are primarily responsible for its classification as a serious eye irritant (H319)[2].

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient without understanding why it is deployed. The following matrix outlines the required gear and the scientific rationale behind each choice.

  • Ocular Protection: Unvented Chemical Safety Goggles.

    • Causality: The H319 hazard code indicates serious eye irritation[2]. Standard safety glasses allow airborne particulates to bypass the lenses. Unvented goggles create a hermetic seal against the ocular mucosa, preventing fine organometallic dust from causing localized hydrolysis on the surface of the eye.

  • Dermal/Hand Protection: Double-Layered Nitrile Gloves (Minimum 5 mil).

    • Causality: Nitrile provides an excellent barrier against solid organometallics. Double-gloving ensures that if the outer layer is compromised by a micro-tear or contaminated by a secondary solvent during precursor preparation, the inner layer maintains the barrier.

  • Body Protection: Flame-Resistant (FR) Nomex Lab Coat.

    • Causality: While the flash point of the pure solid is >110 °C[2], it is almost exclusively handled in conjunction with highly flammable anhydrous solvents. An FR coat provides passive, self-validating protection against secondary solvent fires.

Workflow Visualization

The following logical workflow dictates the safe operational path from environmental verification to final disposal.

Workflow Start Start: Tetrakis(trimethylsiloxy)zirconium Verify Verify Glovebox Atmosphere (O2 & H2O < 1 ppm) Start->Verify DonPPE Don PPE: Unvented Goggles, Double Nitrile Gloves Verify->DonPPE Transfer Weighing & Transfer (Use Static-Free Tools) DonPPE->Transfer Solvent Solvent Addition? Transfer->Solvent Upgrade Upgrade to Solvent-Rated Gloves (e.g., Butyl) Solvent->Upgrade Yes React Execute Reaction Solvent->React No Upgrade->React Quench Quench Waste with Isopropanol React->Quench

Workflow for the safe handling and processing of Tetrakis(trimethylsiloxy)zirconium.

Self-Validating Operational Protocol: Safe Handling & Weighing

Trustworthiness in the laboratory requires that every procedure validates its own success or failure in real-time. Follow this step-by-step methodology for handling the solid precursor.

Step 1: Environmental Verification

  • Action: Transfer the sealed chemical vessel into an inert atmosphere glovebox (Argon or Nitrogen).

  • Validation Check: Read the glovebox sensors; O₂ and H₂O levels must read < 1 ppm. As a physical validation, observe the Tetrakis(trimethylsiloxy)zirconium upon opening. If the off-white solid remains free-flowing and does not clump, the inert atmosphere is validated. If it becomes sticky, ambient moisture has breached the chamber, and handling must be aborted.

Step 2: PPE Integrity Testing

  • Action: Don the double nitrile gloves before utilizing the glovebox gauntlets.

  • Validation Check: Before donning, perform an inflation test. Trap air in the glove, twist the cuff, and squeeze. If it holds pressure for 5 seconds without deflating, the barrier integrity is validated.

Step 3: Static-Free Material Transfer

  • Action: Use a grounded, static-dissipative spatula to weigh the solid into a tared vial.

  • Validation Check: If the powder repels the spatula or clings aggressively to the weigh boat walls, static charge is present (a severe aerosolization risk). Validate the mitigation by passing an anti-static ionizing gun over the area until the powder rests neutrally.

Spill Response & Controlled Disposal Plan

Organometallic waste cannot simply be discarded; it must be systematically deactivated to prevent downstream reactions in waste streams.

Step 1: Spill Containment

  • Action: If a spill occurs outside the glovebox, do not sweep it dry. Immediately cover the off-white solid with dry sand or a non-combustible absorbent to suppress aerosolization and limit atmospheric moisture contact.

Step 2: Controlled Quenching (Disposal)

  • Action: Transfer unreacted Tetrakis(trimethylsiloxy)zirconium waste into a dedicated, vented quenching flask under an inert atmosphere or in a high-flow fume hood. Slowly add anhydrous isopropanol dropwise at 0 °C.

  • Causality: Isopropanol provides a controlled, slow solvolysis of the Zr-O-Si bonds. Using water directly would cause a rapid, potentially uncontrolled exothermic hydrolysis.

  • Validation Check: Monitor the reaction for gas evolution and heat generation. When the addition of fresh isopropanol no longer produces a mild exotherm or bubbling, the quenching is validated as complete.

Step 3: Final Disposal

  • Action: Dilute the quenched mixture with water to fully precipitate the inert zirconium oxides. Dispose of the resulting suspension in the heavy metal/organic aqueous waste stream in strict compliance with institutional EHS regulations.

References
  • Tetrakis(trimethylsiloxy)zirconium | AMERICAN ELEMENTS ® Source: American Elements URL: [Link]

  • Tetrakis(trimethylsiloxy)zirconium CAS #: 18623-00-2 Source: Eforu-Chemical URL: [Link]

Sources

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